

# Technical Guide: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

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## Compound of Interest

**Compound Name:** 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

**Cat. No.:** B1343454

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## Abstract

This technical guide provides a comprehensive overview of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one**, a heterocyclic organic compound with potential applications in medicinal chemistry. The document details its chemical identity, physical properties, and key synthetic considerations. While direct experimental data on its biological activity remains limited in publicly accessible literature, this guide outlines standard experimental protocols for assessing its potential antimicrobial and neurological effects. The CAS number for **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** is 1159811-99-0.[\[1\]](#)

## Chemical and Physical Properties

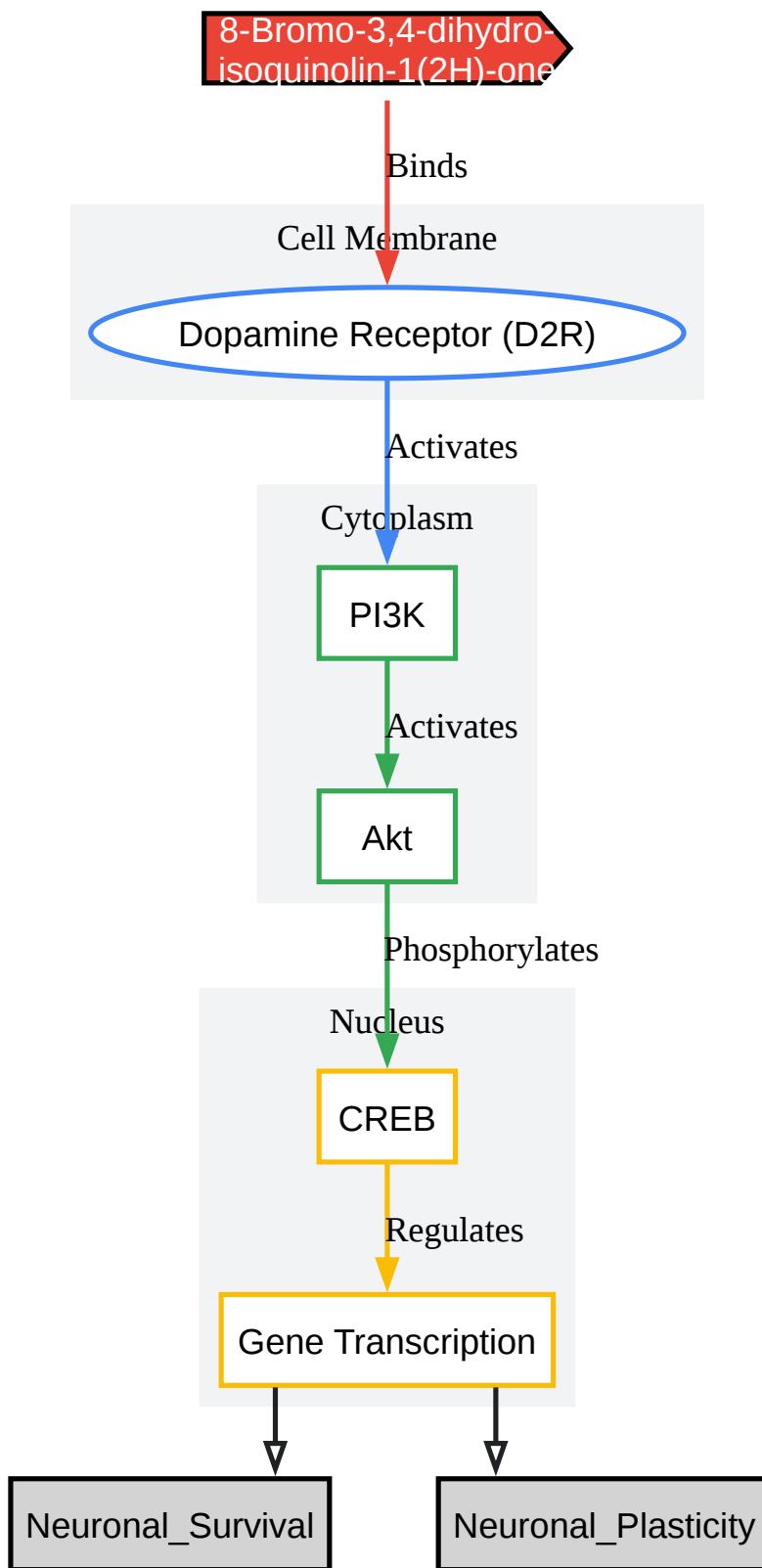
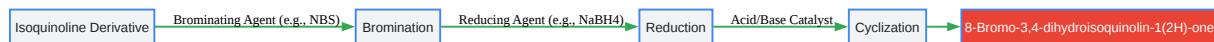
**8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** is a brominated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. The presence and position of the bromine atom are expected to influence its physicochemical properties and biological activity.

Property	Value	Reference
CAS Number	1159811-99-0	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	226.07 g/mol	<a href="#">[1]</a>
Predicted Density	1.559±0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Predicted Boiling Point	456.7±45.0 °C	<a href="#">[1]</a>
Predicted Flash Point	230.0±28.7 °C	<a href="#">[1]</a>
Predicted Refractive Index	1.600	<a href="#">[1]</a>

## Synthesis

A detailed, experimentally verified protocol for the synthesis of **8-Bromo-3,4-dihydroisoquinolin-1(2H)-one** is not readily available in the surveyed literature. However, general synthetic strategies for related brominated isoquinoline derivatives can be adapted. One common approach involves the bromination of the parent isoquinoline followed by appropriate reduction and cyclization steps.

Conceptual Synthetic Workflow:



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## References

- 1. [echemi.com](http://echemi.com) [echemi.com]
- To cite this document: BenchChem. [Technical Guide: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343454#8-bromo-3-4-dihydroisoquinolin-1-2h-one-cas-number\]](https://www.benchchem.com/product/b1343454#8-bromo-3-4-dihydroisoquinolin-1-2h-one-cas-number)

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